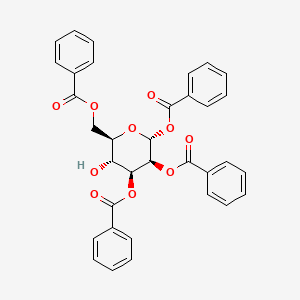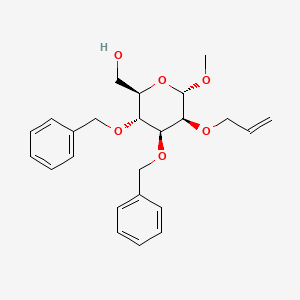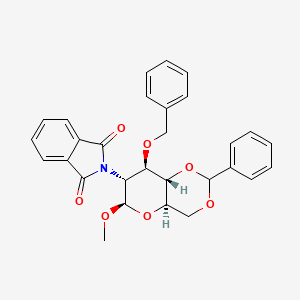
1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose (TOBM) is a synthetic carbohydrate molecule that has been studied extensively in the fields of biochemistry and physiology. It is a monosaccharide with a chemical structure consisting of four benzoyl groups attached to an a-D-mannopyranose backbone. TOBM has been used in a variety of research applications, including the synthesis of complex polysaccharides, the study of protein-carbohydrate interactions, and the investigation of its biochemical and physiological effects.
Scientific Research Applications
Benzoyl Peroxide and Acne Treatment
Benzoyl peroxide (BPO) is highlighted for its significant antibacterial, antikeratolytic, and comedolytic activity, making it a cornerstone in topical acne treatment. Its efficacy is noted as both a monotherapy and in combination with other antibiotics or retinoids for managing various forms of acne lesions. The unique property of BPO is its ability to reduce populations of drug-resistant variants of acne-causing bacteria, making it a recommended addition to long-term antibiotic regimens in acne treatment (Tanghetti & Popp, 2009).
Microbial Mannosidases in Biotechnology
The role of microbial mannosidases in hydrolyzing 1,4-β-mannopyranosyl linkages in hemicelluloses, producing mannose, is critical for applications in bioethanol production, synthesis of alkyl glycosides, and pharmaceutical agents. These enzymes, produced mainly by bacteria and fungi, operate over a wide range of pH and temperature, underscoring their versatility and potential in industrial applications (Chauhan & Gupta, 2017).
Benzopyran Derivatives in Therapeutics
Benzopyran derivatives exhibit a wide range of biological activities, supporting their therapeutic applications in various diseases. Their structural features correlate to physicochemical properties that define the extent of biological activity, suggesting their utility in developing novel therapeutic agents (Xiu et al., 2017).
Future Directions
1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its distinctive molecular configuration makes it a valuable precursor for the synthesis of diverse pharmaceutical intermediates and medications .
Mechanism of Action
Target of Action
1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is a complex carbohydrate reagent that is extensively utilized in the synthesis of diverse glycosyl donors . It is a precursor for the synthesis of diverse pharmaceutical intermediates and medications .
Mode of Action
The compound interacts with its targets through a process known as deacylation . The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .
Biochemical Pathways
The compound is involved in the synthesis of glycopeptides and glycoconjugates . These molecules play pivotal roles in the exploration of infectious ailments and neoplasms .
Result of Action
The compound exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its utility as a primary component in the synthesis of diverse glycosylated drugs, inclusive of antiviral drugs and anticancer agents, is notable .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell growth and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the endoplasmic reticulum or Golgi apparatus may enhance its role in glycosylation reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the endoplasmic reticulum, Golgi apparatus, or other organelles can impact its interactions with enzymes and proteins involved in glycosylation and other biochemical processes . This subcellular distribution is essential for understanding the compound’s role in cellular function and metabolism.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHLAWIOLBRAAK-LSPAEZJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)



![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)







